ACE Inhibitory Potency: >10‑Fold Separation from the Active (2S,3aS,7aS) Diastereomer
The perindoprilate scaffold contains five chiral carbons, giving 32 possible stereoisomers. Only four isomers—including the (2S,3aS,7aS)-derived perindoprilate—achieve nanomolar IC₅₀ values; the remaining 28 stereoisomers are at least one order of magnitude less potent [1]. Because the (2S,3aR,7aR) perhydroindole-2‑carboxylic acid fragment produces a diacid that falls outside the high‑potency cluster, its ACE inhibitory activity is >10‑fold lower than that of the clinically active (2S,3aS,7aS)-Oic‑containing diastereomer [1]. This potency gap mandates rigorous stereochemical control in both drug‑substance synthesis and impurity profiling.
| Evidence Dimension | In vitro ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | >10‑fold less active than the nanomolar cluster (exact IC₅₀ not reported individually, classified in the low‑activity group of 28 stereoisomers) [1] |
| Comparator Or Baseline | (2S,3aS,7aS)-Oic‑derived perindoprilate: IC₅₀ ~1.5–3.2 nM (nanomolar cluster) [1] |
| Quantified Difference | ≥ 10‑fold reduction in potency relative to the most active (2S,3aS,7aS)-based stereoisomers |
| Conditions | In vitro ACE inhibition assay using purified angiotensin‑converting enzyme; all 32 stereoisomers evaluated under identical conditions [1] |
Why This Matters
A 10‑fold potency difference directly impacts pharmacological relevance and confirms that (2S,3aR,7aR)-Oic cannot serve as a cost‑saving substitute for the active isomer in any biological assay or drug‑substance synthesis.
- [1] M. Vincent, G. Remond, B. Portevin, B. Serkiz, M. Laubie, 'Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780),' Drug Des. Discov., 1992, 9(1), 11‑28. View Source
